The primary source of copper phosphono dihydrogen phosphate can be traced back to the reaction of copper oxide with phosphoric acid. This compound falls under the broader classification of metal phosphates, which are known for their diverse structural and functional properties. The presence of copper ions imparts unique catalytic properties, making this compound particularly interesting for scientific research and industrial applications.
The synthesis of copper phosphono dihydrogen phosphate typically involves the following steps:
This method ensures the formation of high-purity copper phosphono dihydrogen phosphate with desirable crystalline properties .
Copper phosphono dihydrogen phosphate participates in various chemical reactions:
These reactions are influenced by factors such as pH, temperature, and concentration of reactants .
The mechanism of action for copper phosphono dihydrogen phosphate can be understood through its catalytic properties:
These mechanisms highlight the potential for this compound in developing efficient catalytic systems .
Copper phosphono dihydrogen phosphate exhibits several noteworthy physical and chemical properties:
These properties make it suitable for various applications in materials science and catalysis .
Copper phosphono dihydrogen phosphate has several important applications:
The versatility of this compound underscores its significance across multiple scientific disciplines, paving the way for innovative research and practical applications .
Electrochemical methods enable precise in situ deposition of copper phosphate complexes on conductive substrates. The dissolution-precipitation technique developed by Lee et al. demonstrates exceptional control over nanostructure morphology [4]. This method involves:
Table 1: Electrooxidative Fabrication Parameters and Structural Outcomes
Electrodeposition Potential | Transformation Medium | Dominant Phase | Morphological Features | Electrochemical Active Area |
---|---|---|---|---|
-0.181V (vs. Ag/AgCl) | pH 5.0 Na₂HPO₄ | Cu₃(PO₄)₂ (36%) | Flake-like nanostructures | 28.5 cm²/mg |
-0.157V (vs. Ag/AgCl) | pH 6.0 Na₂HPO₄ | CuHPO₄ (52%) | Rod-cluster assemblies | 19.8 cm²/mg |
-0.410V (vs. Ag/AgCl) | pH 4.5 Na₂HPO₄ | CuH₂PO₄ (68%) | Amorphous porous layer | 32.1 cm²/mg |
The applied potential during electrodeposition directly controls crystallographic orientation, while phosphate concentration regulates the P:Cu ratio. Materials synthesized at -0.181V exhibit optimal charge transfer kinetics (Rct = 12.4 Ω) due to enhanced surface roughness and phosphorus incorporation at defect sites [4].
Phosphonate esters serve as crucial precursors for copper phosphate complexes, with ring-opening reactions enabling precise control over P-O-C bond cleavage:
Copper-Assisted P-O Cleavage: Cu²⁺ coordinates exclusively with exocyclic oxygen atoms in five-membered phospholane rings, inducing selective P-O bond cleavage rather than P-C scission. This regiochemistry produces Cu[PO₃H-O-PO₃] intermediates that rearrange to copper phosphono dihydrogen phosphate complexes [6].
Microwave-Assisted Synthesis: Under microwave irradiation (300W, 80°C), vinyl phosphonate esters undergo ring-closing to five-membered cycles within 15 minutes, followed by copper-mediated ring-opening in 93% yield – significantly faster than conventional heating (8 hours) [9].
The regiochemistry is confirmed by ³¹P NMR spectroscopy, which shows characteristic upfield shifts (δ = -12.5 to -15.0 ppm) for ring-opened copper complexes versus cyclic precursors (δ = -3.2 to -5.8 ppm) [6].
Sol-Gel Templating
Mesoporous copper phosphate glasses (MPG) synthesized via sol-gel methods exhibit tunable pore architectures ideal for controlled ion delivery [5]:
Table 2: Sol-Gel vs. Hydrothermal Synthesis Performance Comparison
Synthesis Method | Template/Additive | Temperature | Dominant Phase | Surface Area (m²/g) | Antibacterial Efficacy (E. coli) |
---|---|---|---|---|---|
Sol-Gel (P123 templated) | Pluronic P123 | Ambient aging | Amorphous glass | 385 ± 12 | 78% reduction (72h) |
Hydrothermal | None | 120°C/6h | Cu₂(PO₄)(OH) | 118 ± 5 | 42% reduction (72h) |
Sonochemical (probe) | SDS surfactant | 50°C/15min | Cu₃(PO₄)₂·3H₂O | 280 ± 8 | 65% reduction (72h) |
SAXS analysis reveals fractal dimension (Dm = 2.35) indicating highly branched phosphate networks with Cu²⁺ acting as crosslinking centers [5].
Hydrothermal Crystallization
Nanostructured copper hydroxyphosphate (Cu₂(PO₄)(OH)) forms under mild hydrothermal conditions (120°C, 6 hours) [4]:
Direct integration of copper phosphate complexes onto substrates enables multifunctional devices:
Table 3: Performance Metrics of Integrated Copper Phosphate Electrodes
Substrate Type | Integration Method | Active Material | Sensitivity (μA/μM·cm²) | Detection Limit | Linear Range |
---|---|---|---|---|---|
Nickel foam | Potentiostatic | Cu₃(PO₄)₂ | 2.45 ± 0.15 | 0.11 μM | 0.5-120 μM |
Screen-printed C | Inkjet printing | Cu(H₂PO₄)₂ | 0.87 ± 0.09 | 1.85 μM | 5-500 μM |
Copper wire | Galvanic displacement | Cu₂(PO₄)(OH) | 1.92 ± 0.12 | 0.38 μM | 1-200 μM |
Interfacial engineering through phosphate functionalization enhances binding energy at substrate interfaces by 2.3 eV, confirmed by XPS Cu 2p₃/₂ peak broadening (FWHM = 3.1 eV) [4].
Comprehensive Compound Index
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